Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of aminopyrazoles with various cyclizing agents. One common method involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-pyrazole-4-carbonitrile . This method is efficient and environmentally benign, providing high yields and simple work-up procedures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)8-6-14-10-5-9(7-3-4-7)15-16(10)11(8)13/h5-7H,2-4,13H2,1H3 |
InChI Key |
JJXFXARGANJRKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3CC3)N=C1)N |
Origin of Product |
United States |
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